Calcium nitrate

Vue d'ensemble

Description

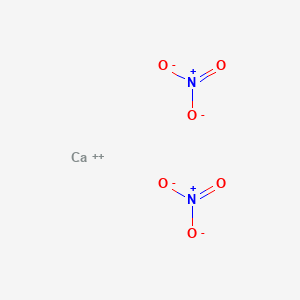

Calcium nitrate, known chemically as calcium dinitrate, is an inorganic compound with the formula Ca(NO₃)₂. It is a colorless salt that is highly soluble in water and is commonly found in a tetrahydrate form, Ca(NO₃)₂·4H₂O. This compound is widely used in various industries due to its multifaceted applications, including agriculture, wastewater treatment, and construction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium nitrate can be synthesized through several methods:

Reaction with Nitric Acid: The most common method involves reacting calcium carbonate (limestone) with nitric acid: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Ammonium Nitrate: Another method involves reacting ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of nitric acid with limestone. The process includes the following steps:

Raw Material Preparation: Nitric acid and limestone are prepared.

Reaction: The materials are reacted under controlled conditions to ensure optimal conversion.

Separation and Purification: The mixture is separated and purified to obtain high-quality this compound

Analyse Des Réactions Chimiques

Types of Reactions: Calcium nitrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, this compound decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3\text{)}_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ]

Precipitation Reaction: When this compound reacts with sodium carbonate, calcium carbonate precipitates, leaving sodium nitrate in solution: [ \text{Ca(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]

Common Reagents and Conditions:

Oxidizing Agents: this compound can act as an oxidizing agent in various reactions.

Reducing Agents: It can be reduced under specific conditions to form different products.

Major Products:

- Nitrogen Dioxide (NO₂)

- Calcium Oxide (CaO)

- Sodium Nitrate (NaNO₃)

- Calcium Carbonate (CaCO₃) .

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Use

Calcium nitrate is primarily used as a nitrogen fertilizer. Its high solubility makes it ideal for hydroponic systems and as a fast-acting fertilizer for crops. It provides both calcium and nitrogen, essential nutrients for plant growth. Studies have demonstrated that this compound can enhance crop yield and quality, particularly in acidic soils where it helps to ameliorate soil acidity by increasing pH through root-induced alkalinization .

Table 1: Effectiveness of this compound in Agriculture

| Application | Benefit | Reference |

|---|---|---|

| Hydroponics | Provides calcium and nitrogen | |

| Soil pH Management | Ameliorates soil acidity | |

| Crop Yield Increase | Enhances growth and quality |

Environmental Applications

Wastewater Treatment

This compound is utilized in wastewater treatment to reduce hydrogen sulfide production and control nutrient levels. Its application helps mitigate eutrophication in aquatic systems by managing nitrogen levels effectively . A study indicated that this compound combined with functional microorganisms significantly improved sediment quality in low-DO environments, demonstrating its potential for bioremediation .

Ecotoxicological Studies

Research has assessed the ecotoxicological risks associated with this compound exposure to freshwater biota. Findings suggest that while acute impacts were minimal at certain concentrations, long-term exposure could affect aquatic ecosystems negatively . This highlights the importance of careful management when using this compound in environmental applications.

Industrial Applications

Construction Industry

In construction, this compound serves as an additive in cement and concrete production. It enhances the strength and durability of concrete while accelerating curing times, which is particularly beneficial in cold weather conditions. Its anti-corrosion properties also help protect reinforced steel from deterioration .

Food Preservation

This compound is employed as a preservative in the food industry, particularly in meat curing processes. It enhances flavor and color while ensuring safety during food processing .

Table 2: Industrial Uses of this compound

| Industry | Application | Benefit |

|---|---|---|

| Construction | Concrete additive | Improves strength and accelerates curing |

| Food Industry | Preservative | Enhances flavor and safety |

| Wastewater Treatment | Nutrient control | Reduces hydrogen sulfide production |

Case Studies

-

Oil and Gas Industry

A study highlighted the use of this compound-based fluids in well completion processes. These fluids showed significantly less formation damage compared to traditional chloride-based fluids, leading to improved oil recovery rates by up to 20-fold in specific regions . -

Soil Remediation

Research conducted on the effectiveness of this compound in ameliorating soil acidity demonstrated its ability to increase pH levels effectively in various acid soils. The study involved multiple soil types with differing pH buffering capacities and highlighted significant improvements in soil health following treatment with this compound . -

Sediment Remediation

An experimental study on sediment remediation using this compound combined with functional microorganisms reported substantial reductions in harmful substances like acid volatile sulfides (AVS). The approach transformed the bacterial community structure favorably, enhancing the sediment's ecological status .

Mécanisme D'action

Calcium nitrate exerts its effects through various mechanisms:

- Oxidation: It acts as an electron acceptor, oxidizing reduced sulfur and iron to their oxidized forms.

- Nitrate Penetration: Nitrate penetrates sediments more easily than oxygen, affecting deeper sediment layers.

- Biodegradation Stimulation: It stimulates the biodegradation of organic compounds by providing nitrate as an electron acceptor .

Comparaison Avec Des Composés Similaires

- Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A widely used inorganic fertilizer that combines calcium nitrate and ammonium nitrate .

- Magnesium Nitrate (Mg(NO₃)₂): Another nitrate salt used in fertilizers and other applications.

- Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a red colorant in fireworks.

Uniqueness of this compound:

- Dual Nutrient Source: Provides both calcium and nitrogen, essential for plant growth.

- High Solubility: Highly soluble in water, making it readily available for plant uptake.

- Versatility: Used in multiple industries, including agriculture, construction, and wastewater treatment .

This compound’s unique properties and wide range of applications make it an essential compound in various scientific and industrial fields.

Propriétés

Numéro CAS |

10124-37-5 |

|---|---|

Formule moléculaire |

CaHNO3 |

Poids moléculaire |

103.09 g/mol |

Nom IUPAC |

calcium;dinitrate |

InChI |

InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

WLQXPAUZYVXSNE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

SMILES canonique |

[N+](=O)(O)[O-].[Ca] |

Color/Form |

Deliquescent granules White, cubic crystals White mass |

Densité |

2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |

melting_point |

1042 °F (USCG, 1999) About 560 °C 560 °C |

Key on ui other cas no. |

10124-37-5 |

Description physique |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictogrammes |

Oxidizer; Corrosive; Irritant |

Solubilité |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |

Synonymes |

calcium nitrate calcium nitrate tetrahydrate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.